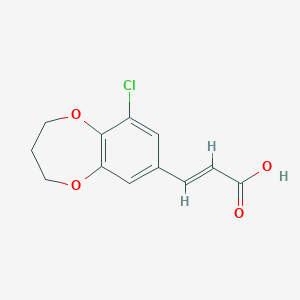
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3S and a molecular weight of 244.18 g/mol . This compound is characterized by its unique structure, which includes a thiazine ring fused to an azetidine ring, and is commonly used in various scientific research applications.
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Méthodes De Préparation
The synthesis of 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride stands out due to its unique structural features and versatile applications. Similar compounds include:
- 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)benzamide
- (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine
These compounds share structural similarities but differ in their specific functional groups and applications .
Propriétés
IUPAC Name |
1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c8-6-4-10(5-6)7-9-2-1-3-11-7;;/h6H,1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHVKQDXVAJJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2723745.png)
![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)

![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)
![3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate](/img/structure/B2723756.png)
![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)
![3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2723759.png)

![5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)

